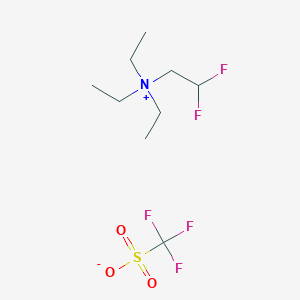
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
概要
説明
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate (DFETTMS) is a quaternary ammonium salt that has recently been studied for its potential applications in various scientific fields. This compound has a unique structure, which allows it to act as a surfactant, a catalyst, and an ionic liquid, among other things. In
作用機序
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to act as a solubilizing agent, which can help dissolve and disperse various substances in water. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as a catalyst in certain chemical reactions, and can also act as an ionic liquid, which can help facilitate the transfer of ions between different substances.
生化学的および生理学的効果
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been studied for its potential effects on the human body. Studies have shown that 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been shown to have anti-inflammatory and anti-microbial properties, which could potentially be used to treat various diseases.
実験室実験の利点と制限
The main advantage of using 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate in laboratory experiments is its ability to act as a surfactant, a catalyst, and an ionic liquid. This makes it a versatile reagent that can be used in a variety of experiments. However, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is not without its limitations. It is a highly viscous liquid, which can make it difficult to handle. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a variety of potential future directions for 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate. One possible direction is to further explore its potential applications in the production of nanomaterials, such as carbon nanotubes. Additionally, further research could be conducted to investigate the potential effects of 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate on the human body, such as its anti-inflammatory and anti-microbial properties. Finally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate could be studied for its potential use as a solubilizing agent in various chemical reactions.
科学的研究の応用
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has a variety of potential applications in scientific research. It has been used as a surfactant, a catalyst, an ionic liquid, and a reagent in various chemical reactions. It has also been used to study the structure and properties of proteins and other biomolecules, as well as to investigate the effects of various drugs on the human body. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been used in the production of nanomaterials, such as carbon nanotubes.
特性
IUPAC Name |
2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBCQLYIWMRNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)

![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)
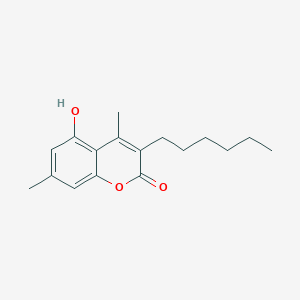
![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)
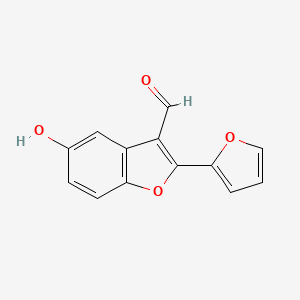
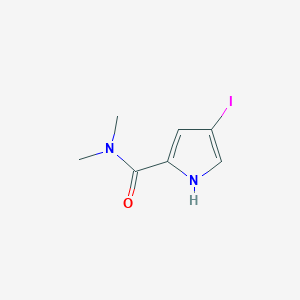
![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid](/img/structure/B1387827.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)
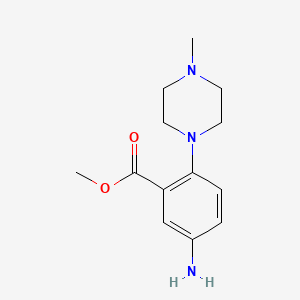
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)